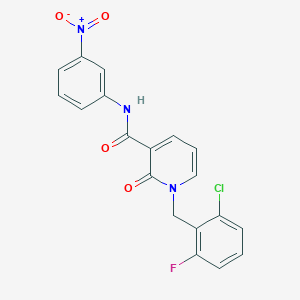![molecular formula C15H16Cl2FNO B2502975 {[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride CAS No. 2089255-80-9](/img/structure/B2502975.png)
{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of "{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride"
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions starting from substituted benzene derivatives. For instance, the synthesis of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its derivatives starts from 4-fluoro-3-hydroxytoluene, indicating the use of halogenated aromatic compounds as starting materials . Similarly, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . These methods suggest that the synthesis of the compound of interest may also involve halogenated intermediates and nucleophilic substitution reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR and mass spectral analysis, and in some cases, confirmed by single crystal X-ray diffraction studies . These compounds exhibit intramolecular hydrogen bonds and π-π interactions, which contribute to their structural stability. It can be inferred that "{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride" may also display similar intramolecular interactions, affecting its molecular conformation and stability.
Chemical Reactions Analysis
The compounds studied in the papers show a variety of chemical behaviors. For example, the N-substituted derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine demonstrate different affinities for dopamine receptor subtypes, which is influenced by the nature of the substituents on the nitrogen atom . This suggests that the chemical reactivity and biological interactions of "{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride" could also be modulated by its functional groups and substituents.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride" are not detailed in the provided papers, the properties of structurally similar compounds can offer some predictions. The presence of halogen atoms and the potential for intramolecular hydrogen bonding suggest that the compound may have a relatively high melting point and may exhibit solubility in polar solvents. The lipophilicity of the compound, as indicated by the presence of a phenyl ring, could influence its ability to cross biological membranes .
Scientific Research Applications
Environmental Fate and Behavior of Chemical Compounds
Chlorophenols in the Environment : Research by Bedoux et al. (2012) reviews the occurrence, toxicity, and degradation of triclosan, a chlorophenol compound, highlighting its widespread presence in the environment due to partial elimination in sewage treatment plants. The study discusses triclosan's transformation into more toxic compounds, emphasizing the environmental impact of chlorinated phenols (Bedoux et al., 2012).
Degradation Products of Chemical Warfare Agents : Munro et al. (1999) assess the formation, environmental fate, and toxicity of degradation products of chemical warfare agents, including chlorinated phenols. This review underscores the persistence and toxicity of certain degradation products, shedding light on the environmental behavior of chlorinated compounds (Munro et al., 1999).
Toxicity and Analysis of Heterocyclic Amines : Teunissen et al. (2010) provide an extensive review on the analysis of heterocyclic aromatic amines and their metabolites in biological matrices, emphasizing the carcinogenic effects of these compounds. The review discusses analytical methods for detecting such compounds, relevant to understanding the biological impact of chemically related compounds (Teunissen et al., 2010).
Analytical and Environmental Chemistry of Chemical Compounds
Analysis of Herbicide Toxicity : Zuanazzi et al. (2020) present a scientometric review on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, covering aspects of its toxicity and environmental presence. The review highlights the global research trends and gaps, offering insights into the environmental and toxicological research of herbicides (Zuanazzi et al., 2020).
Removal of Persistent Chemicals : Ateia et al. (2019) review the use of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research highlights the effectiveness of chemical treatments in mitigating the environmental impact of persistent organic pollutants (Ateia et al., 2019).
Safety and Hazards
The safety information for “{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
properties
IUPAC Name |
N-[[2-(4-chlorophenoxy)-5-fluorophenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO.ClH/c1-2-18-10-11-9-13(17)5-8-15(11)19-14-6-3-12(16)4-7-14;/h3-9,18H,2,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVBUPHRGPGPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[2-(4-Chlorophenoxy)-5-fluorophenyl]methyl}(ethyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)
![9-{[3-(Morpholin-4-yl)propyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2502894.png)


![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)
![7-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2502899.png)
![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)
![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2502903.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2502904.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)
![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)
![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)
![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)
